

Physical and chemical properties of Ethyl 2-chloro-4-methyloxazole-5-carboxylate

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Compound of Interest

Compound Name: Ethyl 2-chloro-4-methyloxazole-5-carboxylate

Cat. No.: B1338036

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An In-depth Technical Guide to Ethyl 2-chloro-4-methyloxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**. Due to the limited direct experimental data available for this specific compound, this document leverages data from closely related structural analogs and established principles of oxazole chemistry to build a detailed profile. The guide covers predicted physical and chemical properties, a proposed synthetic pathway with detailed experimental protocols, expected spectral characteristics, and predicted chemical reactivity. This information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery who are interested in utilizing this and similar oxazole-based scaffolds.

Introduction

Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a substituted oxazole, a class of five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom. The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural

products and synthetic compounds with a wide range of biological activities. The specific substitution pattern of a chloro group at the 2-position, a methyl group at the 4-position, and an ethyl carboxylate at the 5-position suggests its potential as a versatile intermediate for the synthesis of more complex molecules. The chloro group at the C2 position is a particularly interesting feature, as it can serve as a handle for various cross-coupling reactions to introduce further diversity.

This guide aims to consolidate the available information and provide a predictive profile of **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** to facilitate its synthesis and application in research and development.

Physicochemical Properties

Direct experimental data for the physical properties of **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** is not readily available in the public domain. However, we can infer its properties by examining its structural analogs.

Core Compound Identification

Property	Value
IUPAC Name	Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate
Molecular Formula	C ₇ H ₈ ClNO ₃
Molecular Weight	189.60 g/mol
Canonical SMILES	CCOC(=O)C1=C(N=C(O1)Cl)C
InChI Key	InChIKey=YQGFFFNPCWBNRU-UHFFFAOYSA-N

Comparative Physicochemical Data of Structural Analogs

The following table summarizes the available data for compounds structurally related to **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**. These analogs provide a basis for estimating the properties of the target compound.

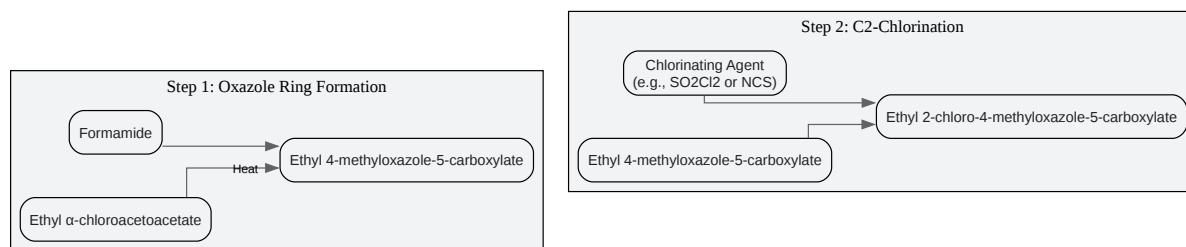
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)
Ethyl 4-methyloxazol-5- carboxylate[1][2]	20485-39-6	C ₇ H ₉ NO ₃	155.15	-	-
Ethyl 2-chloro-5- methyloxazol-4- carboxylate[3]	1144520-57-9	C ₇ H ₈ ClNO ₃	189.60	-	-
Ethyl 5-chloro-2- methyloxazol-4- carboxylate[4]	123811-74-5	C ₇ H ₈ ClNO ₃	189.60	-	-
Ethyl 2-chloro-4- methyl-1,3-thiazole-5- carboxylate[5]	7238-62-2	C ₇ H ₈ ClNO ₂ S	205.66	32-34	244-245

Based on the data from its analogs, particularly the thiazole analog, it is reasonable to predict that **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** is likely a low-melting solid or a high-boiling liquid at room temperature. Its solubility is expected to be good in common organic solvents.

Proposed Synthesis

A plausible synthetic route to **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** involves a two-step process: first, the synthesis of the precursor, Ethyl 4-methyloxazole-5-carboxylate, followed by regioselective chlorination at the C2 position.

Synthetic Workflow Diagram



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Caption: Proposed two-step synthesis of **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**.

Experimental Protocols

This protocol is adapted from established methods for the synthesis of 4-methyloxazole-5-carboxylic esters.

- Materials:
 - Ethyl α -chloroacetoacetate
 - Formamide
 - 1 N aqueous potassium carbonate solution
 - Benzene (or a suitable alternative solvent like toluene or ethyl acetate)

- Anhydrous sodium sulfate
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α -chloroacetoacetate (1.0 eq) and an excess of formamide (2.0 - 10.0 eq).
 - Heat the reaction mixture to 120-150 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - After the reaction is complete, cool the mixture to room temperature.
 - Add 1 N aqueous potassium carbonate solution to the reaction mixture at 0 °C to neutralize any acidic byproducts.
 - Extract the aqueous layer with benzene (or another suitable organic solvent) multiple times.
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 4-methyloxazole-5-carboxylate.

The C2 position of the oxazole ring is known to be susceptible to deprotonation and subsequent reaction with electrophiles. Direct chlorination can be achieved using various chlorinating agents.

- Materials:
 - Ethyl 4-methyloxazole-5-carboxylate
 - N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO_2Cl_2)
 - Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform, or Acetonitrile)

- Inert atmosphere (Nitrogen or Argon)
- Procedure:
 - Dissolve Ethyl 4-methyloxazole-5-carboxylate (1.0 eq) in an anhydrous aprotic solvent under an inert atmosphere.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add the chlorinating agent (e.g., NCS, 1.1 eq) portion-wise to the stirred solution.
 - Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
 - Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**.

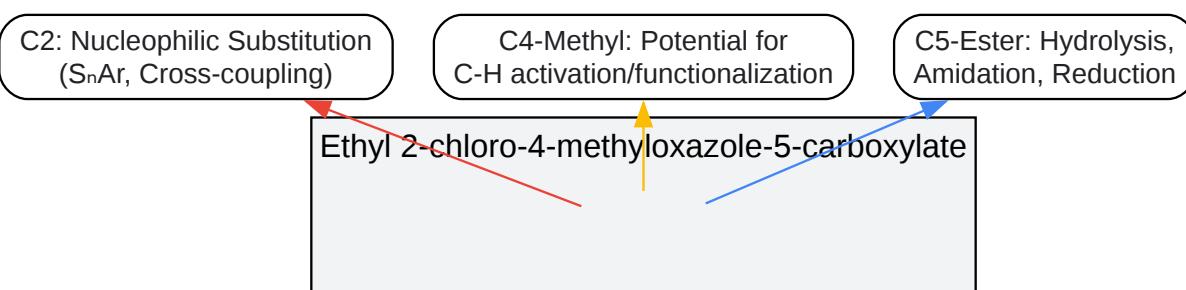
Predicted Chemical Reactivity

The chemical reactivity of **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** is governed by the interplay of the oxazole ring's electronics and the influence of its substituents.

- Oxazole Ring: The oxazole ring is generally electron-deficient, which makes it less reactive towards electrophilic aromatic substitution compared to more electron-rich heterocycles.
- C2-Chloro Group: The chlorine atom at the C2 position is a good leaving group in nucleophilic aromatic substitution (S_NAr) reactions, especially with activation from the electron-withdrawing ester group. This position is also amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), allowing for the introduction of a wide range of substituents.

- C4-Methyl Group: The electron-donating methyl group at the C4 position slightly activates the ring.
- C5-Ester Group: The ethyl carboxylate group is an electron-withdrawing group that deactivates the ring towards electrophilic attack but can activate it for nucleophilic attack. The ester can also be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Reactivity Map



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Caption: Predicted sites of reactivity on **Ethyl 2-chloro-4-methyloxazole-5-carboxylate**.

(Note: The diagram above is a conceptual representation and requires a chemical structure image for accurate annotation).

Predicted Spectral Data

While experimental spectra for **Ethyl 2-chloro-4-methyloxazole-5-carboxylate** are not available, we can predict the key features based on its structure and data from analogs.

Technique	Predicted Features
¹ H NMR	<ul style="list-style-type: none">- Ethyl group: A quartet around 4.2-4.4 ppm (CH₂) and a triplet around 1.2-1.4 ppm (CH₃).-Methyl group: A singlet around 2.3-2.5 ppm.
¹³ C NMR	<ul style="list-style-type: none">- Carbonyl carbon (ester): A signal in the range of 160-165 ppm.- Oxazole ring carbons: Signals between 120-160 ppm. The carbon attached to chlorine (C2) would be significantly shifted.Ethyl group carbons: Signals around 60-65 ppm (CH₂) and 13-15 ppm (CH₃).Methyl group carbon: A signal around 10-15 ppm.
Mass Spectrometry (EI)	<ul style="list-style-type: none">- Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (189.60 g/mol) with a characteristic M+2 isotope peak for chlorine.Fragmentation: Likely fragmentation patterns would include the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially the chlorine atom.

Conclusion

Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a promising heterocyclic building block for which direct experimental data is currently limited. However, by analyzing its structural analogs and applying fundamental principles of organic chemistry, a robust predictive profile can be established. This technical guide provides a proposed synthetic route, predicted physicochemical properties, and an overview of its likely chemical reactivity. The presence of multiple functional groups, particularly the reactive chloro substituent at the C2 position, makes this compound a valuable target for synthesis and a potentially key intermediate for the development of novel bioactive molecules. Further experimental validation of the predictions outlined in this guide is encouraged.

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